Ac-His-Nhme
Description
Significance of Ac-His-NHMe as a Model Peptide in Biomolecular Research
This compound is frequently employed as a model peptide due to its ability to mimic a segment of a protein chain while remaining small enough for detailed theoretical and experimental analysis. The N-terminal acetylation and C-terminal amidation neutralize the respective positive and negative charges of the terminal amino and carboxyl groups that would otherwise be present at physiological pH. lifetein.comsigmaaldrich.combiosyn.com This uncharged state is more representative of a residue within a polypeptide chain, allowing researchers to study the intrinsic properties of the histidine side chain without the confounding influence of terminal charges. frontiersin.org
This minimalist model is particularly valuable for:
Conformational Analysis: Studying the preferred backbone and side-chain conformations is crucial for understanding protein folding. This compound and similar dipeptides like Ac-Ala-NHMe are extensively used in computational and spectroscopic studies to map conformational landscapes. rsc.orgnih.govrsc.org
Spectroscopic Benchmarking: The well-defined structure of this compound makes it an excellent candidate for calibrating and interpreting spectroscopic data from techniques such as infrared (IR), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy. acs.orgrsc.orgaip.org
Metal Ion Binding: The histidine residue is a primary site for metal ion coordination in metalloproteins. nih.govrsc.org this compound provides a simplified system to study the thermodynamics and structural details of metal-peptide interactions. nih.govresearchgate.net
Proton Tautomerism Studies: The imidazole (B134444) side chain of histidine can exist in different tautomeric forms, a phenomenon critical for its biological function. csic.esacs.org this compound allows for precise investigation of this tautomeric equilibrium. nih.gov
Role of Histidine Residues in Protein Structure, Function, and Dynamics
The histidine residue is one of the most versatile amino acids in proteins, largely owing to the unique properties of its imidazole side chain. csic.es
Acid-Base Catalysis: With a pKa value near physiological pH (~6.0-7.0), the imidazole ring can act as both a proton donor and acceptor in enzymatic reactions. researchgate.net This makes histidine a common component of the active sites of many enzymes.
Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with various metal ions, including zinc, copper, nickel, and iron. nih.govmasterorganicchemistry.com This is fundamental to the structure and function of numerous metalloproteins and enzymes. nih.govrsc.org
Structural Stability: Histidine contributes to protein stability through hydrogen bonding, where its side chain can be both a hydrogen bond donor and acceptor. csic.es
Proton Tautomerism: The imidazole ring of a neutral histidine can exist in two tautomeric forms: Nε-H (the hydrogen is on the epsilon nitrogen) and Nδ-H (the hydrogen is on the delta nitrogen). nih.gov The equilibrium between these two forms is sensitive to the local environment and is crucial for proton transfer mechanisms in proteins. csic.esnih.gov
The protonation state and tautomeric form of the histidine side chain are intimately linked to its function. Studies on model systems like this compound are essential for dissecting these properties. For instance, 1H-NMR studies have been used to determine the microscopic pKa values for the individual tautomers of the imidazole ring in Nα-acetyl-L-histidine methylamide. nih.gov
| Property | Description | Significance |
|---|---|---|
| pKa (Imidazole Ring) | Approximately 6.35. nih.gov This value can be resolved into microscopic pKa values for the Nτ-H (6.92) and Nπ-H (6.53) tautomers. nih.govnih.gov | Allows the side chain to act as a proton donor/acceptor at physiological pH, crucial for enzymatic catalysis. |
| Tautomerism | Exists as an equilibrium between Nτ-H (Nε-H) and Nπ-H (Nδ-H) tautomers. csic.esnih.gov The Nε-H form is generally preferred. nih.gov | Essential for proton transfer relays and modulating interactions within the protein. nih.gov |
| Metal Binding | The imidazole nitrogens are strong coordinating ligands for transition metal ions like Cu(II), Ni(II), and Zn(II). nih.govresearchgate.net | Forms the active and structural centers of metalloproteins. nih.gov |
Historical Perspective on N-Terminal Acetylation and C-Terminal Amidation in Peptide Studies
The chemical modification of peptide termini has been a long-standing strategy in peptide chemistry, dating back to early efforts in peptide synthesis. In the mid-20th century, pioneers like du Vigneaud demonstrated the feasibility of synthesizing biologically active peptides, which required the strategic use of protecting groups. masterorganicchemistry.com
N-Terminal Acetylation: This modification involves the addition of an acetyl group to the N-terminal amino group. It was recognized early on that this modification could mimic the natural state of many proteins, as a significant percentage of eukaryotic proteins are N-terminally acetylated. hmdb.ca This modification removes the positive charge at the N-terminus, which can prevent unwanted interactions and increase the peptide's stability against degradation by aminopeptidases. lifetein.comsigmaaldrich.com
C-Terminal Amidation: This involves converting the C-terminal carboxylic acid to a primary amide. This modification neutralizes the negative charge of the carboxyl group and is also a common feature in many naturally occurring peptide hormones and neuropeptides. lifetein.com C-terminal amidation often enhances the biological activity and stability of peptides by making them more resistant to carboxypeptidases. lifetein.com
The use of these "capping" groups became particularly important with the advent of solid-phase peptide synthesis (SPPS), developed by Merrifield in the 1960s. nih.gov In modern peptide research, especially when creating model systems like this compound, these modifications are standard practice to ensure that the model more accurately reflects a segment within a larger protein, free from the artificial influence of charged termini. biosyn.comfrontiersin.org
| Area of Research | Key Findings for Model Systems | Primary Techniques Used |
|---|---|---|
| Conformational Analysis | Model dipeptides like Ac-Ala-NHMe show a preference for specific backbone conformations (e.g., polyproline II) that are influenced by the solvent. rsc.org The presence of intramolecular hydrogen bonds is a key stabilizing factor. rsc.orgacs.org | NMR Spectroscopy, IR Spectroscopy, DFT Calculations. rsc.orgrsc.org |
| Proton Tautomerism | The ratio of Nτ-H to Nπ-H tautomers in histidine-containing peptides can be determined and is influenced by pH and neighboring groups. nih.gov The Nτ-H (Nε-H) tautomer is typically the major form. nih.govnih.gov | 1H-NMR Spectroscopy, 2D Heteronuclear NMR. nih.govresearchgate.net |
| Metal Ion Coordination | Terminally protected histidine peptides form stable complexes with metal ions like Cu(II) and Ni(II), primarily through the imidazole nitrogens. nih.govresearchgate.net The stability and coordination geometry depend on pH. nih.gov | Potentiometric Titration, UV-Vis Spectroscopy, Circular Dichroism (CD). nih.gov |
| Spectroscopy | The vibrational frequencies of amide bands (e.g., Amide I') are sensitive to the local environment, including pH and hydration state, providing a probe for conformational changes. acs.orgacs.org | FTIR, 2D IR Spectroscopy, Resonant Ion-Dip Infrared Spectroscopy. acs.orgacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLRQKZOVSBKSE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213049 | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-11-9 | |
| Record name | N-Acetyl-N-methylhistidylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of Ac His Nhme Conformational Preferences
Application of Molecular Mechanics and Quantum Chemical Methods
Static calculations, employing both molecular mechanics and quantum chemistry, are essential for mapping the potential energy surface of Ac-His-NHMe, identifying stable conformers, and understanding the electronic factors that govern their stability.
Molecular mechanics force fields are widely used to perform extensive searches of a molecule's conformational space to locate low-energy structures. The Empirical Conformational Energy Program for Peptides (ECEPP) is a classic example of a force field specifically parameterized for peptides. researchgate.netresearchgate.net These programs calculate the potential energy of a conformation as a sum of terms including nonbonded interactions (van der Waals and electrostatic), hydrogen bond energies, and intrinsic torsional potentials for all rotatable bonds. researchgate.netresearchgate.net
In studies of peptides containing a histidine residue within a sequence like Ac-Cys-Pro-Xaa-Cys-NHMe (where Xaa=His), the ECEPP/3 force field has been used to investigate preferred structures. nih.gov Such conformational energy calculations can identify the most feasible backbone arrangements. For instance, in a hydrated state, a common and stable conformation found for such sequences is one that incorporates a type I β-turn. nih.gov The stability of these structures is often attributed to the formation of specific hydrogen bonds and the conformational constraints imposed by other residues in the sequence, such as proline. nih.gov Energy minimization procedures, starting from various initial structures, are used to locate the local minima on the potential energy surface, providing a map of the accessible conformations for the peptide.
For a more accurate description of molecular energetics and electronic structure, quantum chemical methods like Density Functional Theory (DFT) are employed. rsc.org DFT calculations can elucidate the relative stabilities of different conformers by providing precise energy values and can be used to analyze the nature of intramolecular interactions, such as hydrogen bonds. rsc.orgmdpi.com Studies on related dipeptides, such as Ac-L-Pro-NHMe, have used DFT to characterize numerous minimum energy conformations, calculating their relative energies (ΔE) and Gibbs free energies (ΔG). nih.gov
DFT is particularly useful for understanding how subtle changes, like the nature of a side chain, influence conformational preferences. For example, investigations into azapeptides have shown that the stability of β-turn motifs can be highly dependent on the side chain's ability to form hydrogen bonds, an effect that is accurately captured by DFT calculations. researchgate.net For this compound, DFT would be instrumental in quantifying the energetic contributions of interactions involving the imidazole (B134444) ring and in determining the precise geometries of the most stable conformers in the gas phase.
Table 1: Illustrative Relative Energies of Ac-L-Pro-NHMe Conformers (Gas Phase) This table shows data for a related dipeptide, Ac-L-Pro-NHMe, to illustrate the type of information obtained from DFT calculations. The values are calculated at the B3LYP/6–31+G(d,p) level.
| Conformer ID | Peptide Bond (ω₀, ω) | Puckering | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) |
| t-γL[d]-t | trans-trans | down | 0.0 | 0.0 |
| t-γL[u]-t | trans-trans | up | 1.0 | 1.3 |
| c-γL[d]-t | cis-trans | down | 1.0 | 1.1 |
| t-βL[d]-c | trans-cis | down | 1.9 | 1.9 |
| c-εL[d]-t | cis-trans | down | 2.1 | 1.9 |
| Data sourced from a computational study on proline analogues. nih.gov |
Energy Minimization and Conformational Space Exploration (e.g., ECEPP energy functions)
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis
While static methods identify stable states, Molecular Dynamics (MD) simulations provide a dynamic picture of conformational behavior, revealing how the molecule explores its energy landscape over time and how its environment influences its structure. easychair.org
The conformation of a peptide is profoundly influenced by its solvent environment. researchgate.net MD simulations explicitly model the solvent, allowing for a detailed investigation of these effects. chemrxiv.org Simulations can be performed in vacuo (in a vacuum) to probe the intrinsic properties of the peptide, or in various explicit solvents to mimic different experimental conditions. ajol.info
In Vacuo : In the absence of solvent, intramolecular interactions, especially hydrogen bonds, dominate. This environment often favors compact, folded structures. ajol.info
Methanol (B129727) : As a polar protic solvent, methanol can form hydrogen bonds with the peptide, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations compared to in vacuo simulations. tandfonline.comnih.gov
Dimethyl Sulfoxide (B87167) (DMSO) : DMSO is a polar aprotic solvent. Studies on various proteins have shown that pure DMSO can be a strong denaturant for α-helices, often converting them to poly(L-proline) II (PPII) type helices, while having a lesser effect on β-sheet structures. rsc.org Its influence on short peptides like this compound would involve competing for hydrogen bond donor and acceptor sites. nih.gov
Water : As the biological solvent, water has the most significant impact. Its high dielectric constant screens electrostatic interactions, and its ability to form strong hydrogen bonds can stabilize specific conformations. aip.org For many short peptides, water favors extended or polyproline II (PPII) conformations over compact, internally hydrogen-bonded structures that might be stable in the gas phase. researchgate.netresearchgate.net Photoacoustic calorimetry studies of this compound in aqueous solutions have been performed to understand protonation reactions, highlighting the importance of its behavior in water. researchgate.net
Intramolecular hydrogen bonds (H-bonds) are critical in stabilizing specific peptide conformations. nih.gov MD simulations allow for the tracking of these H-bonds over time, revealing their persistence and role in conformational stability. In this compound, several types of intramolecular H-bonds are possible:
Backbone-Backbone H-bonds : These are crucial for forming secondary structures. The C5 hydrogen bond involves a five-atom ring and is characteristic of an extended (β-sheet like) conformation. nih.gov The C7 hydrogen bond (forming a γ-turn) and the C10 hydrogen bond (forming a β-turn) define folded structures. nih.gov
Backbone-Sidechain H-bonds : The imidazole ring of the histidine side chain contains both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the other nitrogen). These can form hydrogen bonds with the peptide backbone amide groups, potentially stabilizing unique turn or folded structures.
Sidechain-Sidechain H-bonds : While not possible in a single dipeptide, this interaction is crucial in larger peptides containing multiple histidine residues.
This compound is too short to form stable helices, but it is a key component of turn structures in larger proteins. A turn is a region where the polypeptide chain reverses its direction. Computational studies are essential for assessing the propensity of a given sequence to form these structures.
Turn Structures : The most common turns are β-turns, which involve four amino acid residues stabilized by a C10 hydrogen bond. Different types of β-turns (e.g., Type I, I', II, II') are defined by the Φ and Ψ dihedral angles of the two central residues. rsc.org
Histidine in Turns : Studies on cyclic peptides containing a Pro-His sequence have shown a high propensity to form a Type I β-turn. nih.gov The specific conformational properties of the histidine residue, including the steric and electronic effects of its side chain, contribute to the stability of such turn motifs. The preference for different turn types can be influenced by the solvent, with some turns being more stable in less polar environments and others being favored in water. rsc.org
Table 2: Ideal Dihedral Angles (Φ, Ψ) for Common β-Turn Types This table provides the standard dihedral angles for the i+1 and i+2 residues that define common β-turn structures.
| β-Turn Type | Φ(i+1) | Ψ(i+1) | Φ(i+2) | Ψ(i+2) |
| Type I | -60° | -30° | -90° | 0° |
| Type I' | +60° | +30° | +90° | 0° |
| Type II | -60° | +120° | +80° | 0° |
| Type II' | +60° | -120° | -80° | 0° |
| Data sourced from general peptide chemistry principles and computational studies. rsc.org |
Analysis of Intramolecular Hydrogen Bonding Patterns and Their Stabilizing Effects
Characterization of Rotational Isomers and Torsion Angle Distributions
The characterization of a peptide's rotational isomers provides a map of its accessible three-dimensional structures. This is governed by the rotation around specific single bonds within the molecule, primarily the backbone and side-chain dihedral angles.
Ramachandran Plot Analysis for Backbone Conformational Constraints
A Ramachandran plot is a fundamental tool used to visualize the sterically allowed regions for the backbone dihedral angles φ and ψ of amino acid residues in a peptide. nih.govresearchgate.netresearchgate.net These angles define the conformation of the polypeptide backbone. The plot typically shows distinct regions corresponding to common secondary structures like α-helices and β-sheets. nih.gov For a dipeptide analogue like this compound, a Ramachandran plot would illustrate the preferred backbone arrangements, highlighting the most stable conformations based on the minimization of steric hindrance. acs.org
However, a specific Ramachandran plot with populated φ and ψ angle distributions derived from computational studies of this compound is not available in the reviewed literature. While general Ramachandran plots for histidine residues within larger protein structures exist, these are not specific to the isolated, capped dipeptide. nih.govfccc.edu Theoretical studies on other dipeptides, such as Ac-Ala-NHMe, have been extensively performed, but this data cannot be directly extrapolated to this compound due to the significant differences in the size and chemical nature of the histidine side chain. researchgate.netnih.gov
Table 1: Hypothetical Ramachandran Plot Data for this compound Data not available in the reviewed scientific literature.
| Conformational Region | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| β-sheet | N/A | N/A | N/A |
| Polyproline II (PPII) | N/A | N/A | N/A |
| Right-handed α-helix | N/A | N/A | N/A |
Rotameric Analysis of the Histidine Side Chain About the Cα-Cβ Bond
The conformation of the histidine side chain is described by the dihedral angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Nδ1). nih.gov The analysis of these angles reveals the preferred orientations of the imidazole ring relative to the peptide backbone, which are known as rotamers. nih.gov The distribution of these rotamers is influenced by a variety of factors, including steric hindrance and potential hydrogen bonding interactions. nih.gov For histidine, the common rotamers are typically described as gauche(+), gauche(-), and trans for the χ1 angle. nih.gov
Table 2: Hypothetical Histidine Side Chain Rotamer Distribution in this compound Data not available in the reviewed scientific literature.
| χ1 Rotamer | χ1 Angle (degrees) | χ2 Angle (degrees) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| gauche(+) | N/A | N/A | N/A | N/A |
| trans | N/A | N/A | N/A | N/A |
Spectroscopic Characterization of Ac His Nhme and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structural and dynamic features of Ac-His-NHMe in solution.
¹H NMR for Side Chain Conformation and Beta-Proton Resonance Assignment
The conformation of the histidine side chain in this compound and related derivatives has been extensively studied using ¹H NMR. A key aspect of these studies is the unambiguous assignment of the β-proton resonances. Through the synthesis of stereoselectively β-deuterated analogs of this compound, researchers have been able to definitively assign the signals from the pro-R and pro-S protons at the β-carbon. nih.gov
In various polar solvents, including deuterated dimethyl sulfoxide (B87167) ((C2H3)2SO), deuterated ethanol (B145695) (C2(2)H5O2H), deuterated acetic acid (C2H3O2H), and deuterated pyridine (B92270) (C5(2)H5N), as well as in aqueous solutions, the downfield β-proton resonance is assigned to the pro-R proton, while the upfield resonance corresponds to the pro-S proton. nih.gov Conversely, in non-polar solvents like deuterated chloroform (B151607) (C2HCl3), this assignment is reversed for this compound. nih.gov This solvent-dependent chemical shift difference is indicative of changes in the side chain's conformational preferences in different environments.
Determination of Vicinal Coupling Constants (³JαβS and ³JαβR) for Rotamer Population Calculation
The populations of the different rotational isomers (rotamers) around the Cα-Cβ bond of the histidine side chain can be calculated from the vicinal coupling constants, ³JαβS and ³JαβR. nih.gov These constants, obtained from ¹H NMR spectra, reflect the dihedral angles between the α-proton and the two β-protons.
Studies have shown that the rotamer populations of this compound are significantly influenced by solvent polarity. nih.gov This is a similar trend to that observed for other aromatic amino acid derivatives like those of phenylalanine, tyrosine, and tryptophan. nih.gov Interestingly, the ionization state of the α-amino and carboxyl groups, or the imidazole (B134444) ring itself, has little effect on the rotamer populations. nih.gov A linear relationship has been observed between the differences in chemical shifts of the two β-protons and the differences in their vicinal coupling constants across a variety of solvents. nih.gov
Application of ROESY (Rotating-frame Overhauser Effect Spectroscopy) for Spatial Proximity
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a valuable 2D NMR technique for determining the spatial proximity of protons within a molecule, regardless of its size. columbia.edu Unlike the Nuclear Overhauser Effect (NOE), which can be zero for medium-sized molecules, the ROE is always positive, making it a more reliable tool for conformational analysis in many cases. columbia.edu In ROESY spectra, cross-peaks indicate that two protons are close in space (typically within 5Å). columbia.edu
For peptide and protein analysis, ROESY experiments are instrumental in identifying close contacts between different parts of the molecule. For instance, ROE signals can be observed between the protons of a piperidine (B6355638) moiety and those of adjacent amino acid residues, confirming their spatial proximity. rsc.org The analysis of ROE cross-peak intensities, often calibrated using known fixed distances like that between geminal protons, allows for the estimation of inter-proton distances, which are crucial for detailed structural modeling. frontiersin.org
Investigation of Imidazole Group pKa Values and Environmental Influences
The pKa of the histidine imidazole group is highly sensitive to its local electrostatic environment, a property that is fundamental to its diverse roles in enzyme catalysis. nih.gov For this compound, which serves as a model for a histidine residue in a peptide chain without adjacent dissociable groups, the imidazole group has a pKa of 6.35. nih.gov This value is considered the intrinsic pKa for a histidine imidazole group in a proteinaceous environment devoid of nearby charged groups. nih.gov
The pKa value is influenced by neighboring functional groups. Electron-withdrawing groups, such as a protonated amino group (RNH₃⁺), lower the pKa, as seen in histamine (B1213489) (pKa = 5.42). nih.govnih.gov Conversely, electron-donating groups, like a carboxylate group (RCOO⁻), raise the pKa, as observed in Nα-acetyl-DL-histidine (Ac-His-OH) (pKa = 7.38). nih.govnih.gov These shifts are a direct consequence of the electronic effects on the imidazole ring. nih.gov The pKa of the imidazole group in proteins can vary over a wide range (from ~4 to 9), enabling it to act as either a proton donor or acceptor depending on the surrounding pH and electrostatic interactions. nih.gov
| Compound | pKa Value | Reference |
| This compound | 6.35 | nih.gov |
| Histamine | 5.42 | nih.gov |
| Ac-His-OH | 7.38 | nih.gov |
| IPA | 7.77 | nih.gov |
Table 1: pKa values of the imidazole group in this compound and related compounds at 25°C.
Analysis of Hydrogen Exchange (HX) Kinetics and Activation Energies
The rate of hydrogen exchange (HX) of the imidazole N-H proton with solvent provides a measure of the solvent accessibility of the histidine side chain. nih.govresearchgate.net The hydrogen exchange at the C2 position of the imidazole ring is a base-catalyzed reaction. nih.gov The pseudo-first-order rate constant (k) of this exchange exhibits a sigmoidal dependence on pH, from which both the pKa and the maximum rate constant (k_max) can be determined. nih.gov
For this compound, the k_max at 25°C is 0.0029 hr⁻¹. nih.gov The temperature dependence of the HX rate allows for the determination of the activation energy of the exchange reaction. Through Arrhenius plots, the activation energy for the HX reaction of this compound was estimated to be 106 kJ/mol. nih.gov This value is comparable to those of other imidazole-containing compounds like histamine (104 kJ/mol) and Ac-His-OH (102 kJ/mol). nih.gov
| Compound | k_max (hr⁻¹) at 25°C | Activation Energy (kJ/mol) | Reference |
| This compound | 0.0029 | 106 | nih.gov |
| Histamine | 0.0016 | 104 | nih.gov |
| Ac-His-OH | 0.0057 | 102 | nih.gov |
| IPA | 0.0104 | 99 | nih.gov |
Table 2: Maximum hydrogen exchange rate constants and activation energies for this compound and related compounds.
Infrared (IR) Spectroscopy and Matrix Isolation Studies
Infrared (IR) spectroscopy, particularly when combined with matrix isolation techniques, provides detailed information about the vibrational modes and conformational preferences of molecules in an isolated state. In matrix isolation, a molecule of interest is trapped in a solid, inert gas matrix (like argon or krypton) at very low temperatures. nih.gov This minimizes intermolecular interactions and results in sharp spectral features, facilitating a more precise comparison with theoretical calculations. astrochem.orgresearchgate.net
While specific matrix isolation IR studies focused solely on this compound are not detailed in the provided context, the methodology has been successfully applied to analogous β-peptides like N-acetyl-β-homoglycine-N'-methylamide (Ac-β-HGly-NHMe) and N-acetyl-β-homoalanine-N'-methylamide (Ac-β-HAla-NHMe). nih.gov For these related compounds, the analysis of the IR spectra, aided by quantum chemical calculations, revealed the presence of a single dominant backbone conformer characterized by a six-membered hydrogen-bonded pseudoring. nih.gov Smaller populations of conformers with eight-membered hydrogen-bonded rings were also identified. nih.gov
These studies on model peptides demonstrate the power of matrix isolation IR spectroscopy to identify stable, intramolecularly hydrogen-bonded structures. researchgate.netacs.org The comparison between experimental spectra and theoretical predictions from methods like Density Functional Theory (DFT) allows for the definitive assignment of observed conformations. astrochem.orgacs.org This approach would be highly applicable to this compound to precisely determine its intrinsic conformational preferences, free from solvent effects.
Identification of Vibrational Signatures Corresponding to Preferred Conformers
The conformational landscape of peptide-like molecules such as this compound is complex, with various stable structures existing in equilibrium. Spectroscopic techniques, particularly infrared (IR) and Raman spectroscopy, are powerful tools for identifying the vibrational signatures associated with these preferred conformers. edinst.commt.com These techniques probe the vibrational energy levels of molecular bonds, which are highly sensitive to the local chemical environment and three-dimensional structure. edinst.comacs.org
In studies of analogous N-acetyl-amino-acid-N'-methylamides, researchers have successfully used a combination of experimental spectroscopy and quantum chemical calculations to assign specific vibrational frequencies to distinct conformational states. For instance, in the gas phase, these molecules often adopt folded structures stabilized by intramolecular hydrogen bonds, giving rise to characteristic red-shifted N-H stretching frequencies in their IR spectra. researchgate.net
A combined experimental and theoretical study on the dipeptide model Ac-Phe-NHMe identified three distinct isomers in the gas phase. researchgate.net These conformers were characterized as having either a β-sheet related configuration or hydrogen-bonded structures, with the β-sheet related conformation being the most prominent. researchgate.net The use of IR/R2PI (Resonant Two-Photon Ionization) spectroscopy was crucial in analyzing the vibrational signatures of the functional groups involved in these different structural arrangements. researchgate.net
The vibrational frequencies of the amide I (primarily C=O stretch) and amide II (a mix of N-H in-plane bending and C-N stretching) bands are also sensitive indicators of conformation. aip.orgmpg.de For example, the formation of a C7 hydrogen-bonded ring, a common motif in such dipeptides, results in a noticeable shift in the amide I frequency of the participating carbonyl group. mpg.de Theoretical calculations, often employing Density Functional Theory (DFT), are essential for accurately predicting the vibrational spectra of different conformers and aiding in the assignment of experimental bands. aip.orgacs.org
Table 1: Vibrational Frequencies (cm⁻¹) for Different Conformers of Ac-Phe-NHMe in the Gas Phase researchgate.net
| Vibrational Mode | Conformer 1 (β-sheet like) | Conformer 2 (H-bonded) | Conformer 3 (H-bonded) |
| NH Stretch (Amide A) | ~3450 | 3410-3450 | 3410-3450 |
| CO Stretch (Amide I) | Not specified | Not specified | Not specified |
Note: This table is illustrative and based on findings for the analogous compound Ac-Phe-NHMe. Specific frequencies for this compound would require dedicated experimental and computational analysis.
Examination of Intramolecular Hydrogen-Bonded Pseudorings
A key factor governing the conformational preferences of this compound and its analogs is the formation of intramolecular hydrogen bonds. These interactions lead to the creation of stable, cyclic-like structures known as pseudorings. The most common of these are the C5, C7, and C10 rings, where the number indicates the number of atoms forming the ring.
The C7 pseudoring, formed by a hydrogen bond between the C=O group of the acetyl moiety and the N-H group of the methylamide, is a particularly prevalent and stabilizing feature in the gas phase and in non-polar solvents. mpg.de The existence and strength of these hydrogen bonds can be directly probed by vibrational spectroscopy. A red shift (lowering of frequency) in the N-H stretching vibration is a classic indicator of its involvement in a hydrogen bond. The magnitude of this shift often correlates with the strength of the bond.
Theoretical studies on similar dipeptides, such as Ac-Ala-NHMe, have shown that the conformational preferences result from a delicate balance between the strength of possible intramolecular hydrogen bonds, steric interactions, and other electronic effects. rsc.org For instance, the stability of conformers with intramolecular hydrogen bonds can be significantly affected by the presence of polar solvents, which can compete for hydrogen bonding sites. researchgate.net
In the case of Ac-Pro-azaXaa-NHMe analogs, hydrogen bonds were found to be crucial for the stabilization of β-turn structures. researchgate.net Conformers with multiple hydrogen bonds were generally lower in energy and therefore more stable. researchgate.net The analysis of these intramolecular interactions is often supported by computational methods like the Quantum Theory of Atoms in Molecules (QTAIM), which can characterize the nature of the bonding. researchgate.net
Table 2: Common Intramolecular Hydrogen-Bonded Pseudorings in Dipeptide Analogs
| Pseudoring | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Ring Size |
| C5 | N-H (i) | C=O (i) | 5 |
| C7 | N-H (i+1) | C=O (i-1) | 7 |
| C10 | N-H (i+2) | C=O (i-1) | 10 |
Note: 'i' refers to a specific amino acid residue position.
Elucidation of Solvent Effects on Conformational Stability
The conformational equilibrium of this compound is highly sensitive to the surrounding environment, particularly the solvent. rsc.orgresearchgate.net While intramolecular hydrogen bonds often dictate the preferred conformations in the gas phase or non-polar solvents, polar solvents can significantly alter this landscape. researchgate.netnih.gov
Polar solvents can stabilize more extended, open conformations by forming intermolecular hydrogen bonds with the peptide's amide groups. researchgate.net This can disrupt the intramolecular hydrogen bonds that favor folded structures. For example, in a study of Ac-Ala-NHMe, it was found that while a C7-hydrogen-bonded structure is dominant in the gas phase, in aqueous solution, more extended structures like the polyproline II (PPII) conformation become more populated. researchgate.net
The effect of the solvent can be systematically studied by observing changes in spectroscopic signatures, such as NMR chemical shifts or vibrational band positions, as a function of solvent polarity. rsc.org For instance, the population of different conformers of Ac-Pro-NHMe was shown to change with the solvent, with a mixture of polyproline II and α-helix-like conformers being present in polar solvents like acetonitrile (B52724) and DMSO. rsc.org
Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of the solvent on conformational stability. nih.govacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies for different conformers. acs.org These theoretical predictions, when combined with experimental data, provide a detailed picture of how solvent interactions modulate the conformational preferences of the peptide. rsc.org
Table 3: Solvent Effects on the Conformational Preferences of Dipeptide Analogs
| Solvent | Dominant Conformer Type | Key Stabilizing Interactions |
| Gas Phase/Non-polar | Folded (e.g., C7) | Intramolecular Hydrogen Bonds |
| Polar Aprotic (e.g., DMSO) | Mixture of folded and extended | Competition between intra- and intermolecular H-bonds |
| Polar Protic (e.g., Water) | Extended (e.g., PPII) | Intermolecular Hydrogen Bonds with solvent |
Note: This table provides a general summary based on studies of analogous compounds. The specific behavior of this compound would depend on the properties of its histidine side chain.
Interactions with Metal Ions and Supramolecular Systems
Coordination Chemistry of Ac-His-NHMe Derived Peptide Motifs with Transition Metals
The imidazole (B134444) side chain of histidine is a crucial ligand for various metal ions in biological systems. researchgate.net Peptides containing histidine are effective complexing agents for metal ions, making them valuable models for understanding metalloproteins. rsc.org Transition metals, in particular, form coordinate covalent bonds with ligands, where the metal ion acts as a Lewis acid and the ligand as a Lewis base. lumenlearning.comlibretexts.org The resulting coordination complexes exhibit diverse geometries and properties. libretexts.orgnptel.ac.in
Copper(II) Complexation Studies with this compound Analogues (e.g., Ac-HisGlyHis-NHMe)
Studies on copper(II) complexes with tripeptide analogues of this compound, such as Ac-His-Gly-His-NHMe, reveal the significant role of the histidine residues in metal coordination. researchgate.net In acidic conditions, these peptides act as bidentate ligands, forming a macrochelate with Cu(II) through the coordination of the two histidine imidazole nitrogens. researchgate.net The presence of multiple histidyl residues in a peptide sequence provides a high propensity for the formation of these macrochelates. researchgate.net
The coordination environment of these complexes is versatile. Both terminal and internal histidine residues can serve as anchoring points for metal binding. researchgate.net This initial coordination is often followed by the deprotonation and coordination of amide nitrogens as the pH increases. researchgate.netresearchgate.net For instance, in equimolar solutions, dinuclear species and coordination isomers can form. researchgate.net At a physiological pH, species such as [CuH(-2)L] are predominant. researchgate.net In more alkaline environments (around pH 10), a third amide group can deprotonate and coordinate, leading to species like [CuH(-3)L]⁻ with a (N⁻,N⁻,N⁻,N(im)) coordination. researchgate.net
| Peptide Ligand | Metal Ion | pH Range | Predominant Species | Coordination Mode |
| Ac-His-Gly-His-NHMe | Cu(II) | Acidic | Macrochelate | Bidentate (2 x Nim) |
| Ac-His-Xaa-His-Yaa-His-NH₂ | Cu(II) | ~7.4 | [CuH(-2)L] | Not specified |
| Ac-His-Xaa-His-Yaa-His-NH₂ | Cu(II) | ~10 | [CuH(-3)L]⁻ | (N⁻,N⁻,N⁻,Nim) |
| Ac-His-Xaa-His-Yaa-His-NH₂ | Cu(II) | High pH (excess metal) | [Cu₂H(-5)L]⁻, [Cu₂H(-6)L]²⁻ | Imidazolato bridges |
Influence of Amino Acid Substitutions on Metal Ligation and Coordination Environment
Substituting amino acids within a peptide sequence can significantly influence its metal-binding capabilities and the resulting coordination geometry. rsc.orgmdpi.com The introduction of different residues can either enhance or hinder metal complexation.
Studies on Cu(II) coordination with tripeptides like Ac-His-Ala-His-NHMe and Ac-His-Aib-His-NHMe have shown that increasing the number of methyl groups on the alpha-carbon of the central amino acid does not affect the initial macrochelate formation in acidic pH, where coordination occurs through the two histidine imidazole nitrogens. researchgate.net However, the specific amino acid sequence plays a crucial role in the formation of more complex species at higher pH. For example, the insertion of a proline residue before a histidine can hinder the deprotonation of the amide nitrogen at that site, thereby influencing the types of complexes formed. researchgate.net
The position of histidine residues is also critical. Both C-terminal and internal histidines can act as anchors for metal binding and subsequent amide deprotonation. researchgate.net The presence of other residues, like aspartic acid or phenylalanine, can have a significant effect on the stability and geometry of the metal complexes formed. mdpi.com For example, substituting a histidine with phenylalanine in analogues of the peptide alloferon (B14017460) 1 was found to result in complexes with higher stability compared to alanine (B10760859) analogues, but lower stability than those containing tryptophan. nih.gov
Comparative Analysis with Other Metallopeptide Systems and Biological Metal Binding Sites
The study of simple model systems like this compound and its analogues provides valuable insights into the more complex metal binding sites found in metalloproteins. Histidine is a common metal-binding residue in biological systems, often working in concert with other residues to create specific coordination environments. researchgate.net
For instance, the binding affinity of metal ions to two histidine side chains follows the Irving-Williams series, with Cu(II) forming more stable complexes than Ni(II) or Zn(II). researchgate.net This is a general trend observed in many metallopeptide systems. The coordination modes seen in small peptide complexes, such as the involvement of imidazole nitrogens and deprotonated amides, are reminiscent of the binding sites in larger proteins.
Molecular Recognition and Inclusion Complexation
Molecular recognition involves the specific, non-covalent interaction between two or more molecules. wikipedia.org These interactions, which include hydrogen bonding, hydrophobic forces, and van der Waals forces, are fundamental to many biological processes. wikipedia.orgnih.gov Supramolecular systems, which are complex chemical systems held together by non-covalent bonds, often exhibit molecular recognition. mdpi.comnih.gov
Interactions with Cyclodextrins (α- and β-cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity, enabling them to form inclusion complexes with a variety of guest molecules. rsc.orgoatext.comeuropa.eu The formation of these complexes is driven by favorable interactions, such as the displacement of water molecules from the cavity and hydrophobic interactions between the guest and the cyclodextrin's interior. rsc.orgoatext.com
Studies have shown that aromatic amino acids, including histidine, can form inclusion complexes with both α- and β-cyclodextrins. researchgate.net The hydrophobic side chain of the amino acid typically penetrates the cyclodextrin (B1172386) cavity. researchgate.net The stability of these complexes is influenced by the size fit between the guest molecule and the cyclodextrin cavity. rsc.org For instance, β-cyclodextrin has a larger cavity than α-cyclodextrin and can accommodate larger guest molecules. rsc.org NMR studies have been used to investigate the interactions between this compound and cyclodextrins, confirming the formation of such complexes. researchgate.net
| Cyclodextrin Type | Guest Molecule | Interaction Type | Key Finding |
| α-Cyclodextrin | Aromatic Amino Acids | Inclusion Complex | Forms 1:1 host-guest complexes. nih.gov |
| β-Cyclodextrin | Aromatic Amino Acids | Inclusion Complex | Forms 1:1 host-guest complexes. nih.gov |
| β-Cyclodextrin | This compound | Inclusion Complex | Interactions confirmed by NMR studies. researchgate.net |
Formation of Inclusion Complexes in Lanthanide-Amino Acid-Cyclodextrin Systems
The formation of ternary complexes involving a lanthanide ion, an amino acid, and a cyclodextrin has been investigated. osti.gov In these systems, it is suggested that the amino acid-lanthanide ion complex can be encapsulated within the cavity of a β-cyclodextrin. researchgate.net
¹H NMR and ROESY data for systems containing tryptophan or phenylalanine, a lanthanide ion (Eu³⁺ or Pr³⁺), and β-cyclodextrin indicate that the aromatic side chain of the amino acid enters the cyclodextrin cavity from the wider rim. researchgate.netosti.gov The coordination with the lanthanide ion typically occurs through the carboxyl group of the amino acid. researchgate.netosti.gov While specific studies on this compound in such ternary systems are not detailed in the provided context, the principles observed with other aromatic amino acids are likely applicable. The formation of these inclusion complexes can be influenced by factors such as the polarity of the solvent. researchgate.net
Applications in Peptidomimetic Design and Advanced Biochemical Research
Ac-His-NHMe as a Fundamental Building Block in Peptide Synthesis and Modification
This compound represents a fundamental model for studying the conformational preferences of amino acid residues within a peptide chain. The process of peptide synthesis often involves the use of protecting groups and activators to form peptide bonds in a controlled manner. The N-terminal acetylation and C-terminal N-methylation of this compound are common modifications used to mimic the environment of a residue within a larger protein and to prevent unwanted side reactions during synthesis. genscript.comaurumpharmatech.comunited-bio.com These terminal modifications are crucial for enhancing the stability of peptides against enzymatic degradation by exopeptidases. genscript.comabyntek.com
The synthesis of peptides like this compound is typically achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. aurumpharmatech.comljmu.ac.uk In SPPS, the C-terminal amino acid is attached to a solid support, and subsequent amino acids are added sequentially. The use of building blocks with pre-existing modifications, such as Fmoc-His(Trt)-OH for the histidine residue, is standard practice. After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. The final N-terminal acetylation and C-terminal amidation with methylamine (B109427) yield the target compound, this compound. united-bio.comproteogenix.science
Table 1: Common Modifications in Peptide Synthesis
| Modification | Purpose | Relevant Compound Groups |
| N-Terminal Acetylation | Increases stability against aminopeptidases; mimics protein N-termini. | Acetyl (Ac) group. genscript.comaurumpharmatech.com |
| C-Terminal Amidation | Increases stability against carboxypeptidases; enhances receptor binding affinity. | Amide (NH2), N-methylamide (NHMe). genscript.comunited-bio.com |
Strategic Design of Peptidomimetics Based on this compound Conformational Principles
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.netrsc.org The conformational properties of this compound provide a foundation for designing such molecules. researchgate.netrsc.org
Introduction of Conformational Constraints for Bioactive Conformation Stabilization
Natural peptides are often highly flexible, which can be a drawback for therapeutic use as it may lead to interactions with multiple receptors and a higher entropic penalty upon binding. unirioja.esannualreviews.org Introducing conformational constraints can lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity. unirioja.esannualreviews.orgupc.edu
Strategies to constrain the conformation of peptides based on the this compound model include:
Cyclization: Creating cyclic peptides by forming a covalent bond between different parts of the peptide can significantly reduce flexibility. abyntek.comupc.eduresearchgate.net
Incorporation of rigid amino acids: Replacing standard amino acids with conformationally restricted ones, such as α,α-disubstituted amino acids (e.g., Aib), can induce specific secondary structures like β-turns or helices. annualreviews.orgnih.gov
Side-chain modifications: Introducing constraints within the side chain of the histidine residue can control its orientation (χ-space), which is often crucial for receptor recognition. mdpi.com
Table 2: Approaches to Introduce Conformational Constraints
| Method | Description | Desired Outcome |
| Backbone Cyclization | Linking parts of the peptide backbone to form a ring. researchgate.net | Reduced flexibility, stabilization of a specific conformation. researchgate.net |
| Side-Chain to Backbone Cyclization | Forming a covalent bond between a side chain and the peptide backbone. unirioja.es | Local conformational restriction, induction of turns. unirioja.es |
| Use of Constrained Amino Acids | Incorporating amino acids with limited rotational freedom (e.g., Aib, proline analogs). annualreviews.orgresearchgate.net | Promotion of specific secondary structures (β-turns, helices). annualreviews.orgdrugdesign.org |
Exploration of Backbone Modifications (e.g., azaamino acids) and Their Functional Implications
Modifying the peptide backbone is another powerful strategy in peptidomimetic design. One significant modification is the replacement of the α-carbon of an amino acid with a nitrogen atom, creating an azaamino acid. mdpi.comkirj.eeresearchgate.net Incorporating an aza-histidine into the this compound sequence would result in Ac-azaHis-NHMe.
This seemingly small change has profound effects on the peptide's properties:
Electronic Effects: The nitrogen atom alters the electronic distribution within the backbone, which can affect hydrogen bonding patterns and interactions with biological targets. mdpi.com
Increased Stability: Azapeptides are generally more resistant to enzymatic degradation by proteases. kirj.ee
Studies on azapeptides have shown that the position of the azaamino acid can induce stable β-turn formations, demonstrating their potential to stabilize specific secondary structures. mdpi.com
Establishment of Structure-Activity Relationships (SAR) in Modified Peptide Systems
Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity. diva-portal.org By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for function. mdpi.commdpi.com
In the context of this compound, SAR studies might involve:
Alanine (B10760859) Scanning: Systematically replacing the histidine residue with alanine to determine the importance of the histidine side chain for activity. mdpi.com
Side-Chain Analogs: Substituting the histidine with other natural or unnatural amino acids to probe the requirements for size, charge, and hydrogen bonding capacity at that position.
Backbone Modifications: As discussed, incorporating modifications like azaamino acids and observing the impact on activity. nih.gov
These studies provide a detailed map of the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, which is crucial for the rational design of more potent and selective peptidomimetics. elifesciences.org
Development and Characterization of Enzyme Substrates
Modified dipeptides like this compound and its derivatives are valuable tools for studying enzyme kinetics and specificity. nih.govhubrecht.euamanote.com They can be designed as model substrates to probe the active sites of enzymes.
Design of Model Peptide Substrates for Phosphatase Enzymes (e.g., Cdc14)
Phosphatases are enzymes that remove phosphate (B84403) groups from proteins, playing a critical role in cellular signaling. nih.govmedchemexpress.com Understanding their substrate specificity is key to elucidating their biological roles. Cdc14 phosphatases, for example, are crucial for regulating the cell cycle. purdue.eduactascientific.com
To study an enzyme like Cdc14, a phosphorylated version of a model peptide, such as Ac-pSer-His-NHMe or Ac-pThr-His-NHMe, could be synthesized. The efficiency with which Cdc14 removes the phosphate group from these and other related peptides provides insight into its substrate preferences. nih.govnih.gov Studies have shown that the amino acids surrounding the phosphorylated residue are critical for recognition by phosphatases. nih.govnih.gov For instance, Cdc14 has a strict specificity for substrates with basic residues (like arginine or lysine) C-terminal to the phosphoserine. nih.gov
By creating a library of peptides based on the this compound scaffold with variations in the phosphorylated residue and flanking sequences, researchers can systematically map the substrate specificity of phosphatases like Cdc14. nih.gov This knowledge is invaluable for identifying natural substrates of the enzyme and for designing specific inhibitors. purdue.edu
Kinetic and Mechanistic Studies of Substrate Recognition and Catalysis
For instance, in the Lysine (B10760008) Acylation Using Conjugating Enzymes (LACE) technique, the kinetics of the reaction are paramount. This method utilizes the E2 SUMO-conjugating enzyme, Ubc9, to catalyze the transfer of a peptide thioester to a specific lysine residue on a target protein. acs.org The efficiency of this process is dependent on the concentrations of the substrate protein, the Ubc9 enzyme, and the peptide thioester. acs.org Reaction conditions, such as temperature and the presence of catalysts like 4-mercaptophenylacetic acid (MPAA), can be optimized to enhance reaction rates and yields. acs.org
Utility in Chemoenzymatic Protein Modification Methodologies
Chemoenzymatic methods offer a powerful approach for the precise modification of proteins. These techniques combine the specificity of enzymatic reactions with the versatility of chemical synthesis.
The LACE technique is a prime example of a chemoenzymatic methodology for site-specific protein modification. acs.orgresearchgate.netnih.gov It leverages the natural activity of the Ubc9 enzyme, which recognizes a specific amino acid sequence (a LACE tag) and transfers a payload from a peptide thioester to a lysine residue within that tag. acs.org
A critical component in the LACE workflow is the generation of the reactive peptide thioester. This is often achieved by reacting a peptide hydrazide with a small molecule containing a thiol group. The compound Ac-Cys-NHMe (N-acetyl-cysteine-N-methylamide) is a well-documented and essential building block for this purpose. acs.orgresearchgate.netnih.gov The peptide hydrazide is oxidized and then reacted with Ac-Cys-NHMe to form the necessary peptide thioester substrate for the Ubc9 enzyme. acs.org
While Ac-Cys-NHMe is prominently featured in the literature for this application, specific documentation detailing the use of This compound in the same capacity for LACE is not currently available in the reviewed scientific papers. The reactivity of the thiol group in cysteine is central to the established thioester formation protocol, a feature that the imidazole (B134444) ring of histidine in this compound does not share.
The ultimate goal of techniques like LACE is the site-specific attachment of various biochemical probes to proteins. This allows researchers to study protein function, localization, and interactions. Probes that can be attached include:
Fluorophores: For imaging and tracking proteins within cells.
Biotin (B1667282) tags: For affinity purification and detection. researchgate.netnih.gov
Small molecules and drug conjugates: For therapeutic applications.
Other peptides and proteins: To create novel fusion proteins or study protein-protein interactions. acs.org
The LACE method, which relies on reagents like Ac-Cys-NHMe for thioester preparation, has been successfully used to conjugate a variety of these probes to different proteins, including nanobodies and protein cages. acs.orgresearchgate.netnih.gov
Biochemical and Research Applications of this compound
Independent of the LACE technique, this compound and its parent compound, N-acetyl-l-histidine (NAH), have been noted for other significant roles in biochemical and physiological research.
Neuroprotection and Antioxidant Properties: Some research suggests that Nα-Acetyl-L-histidine methyl amide may have neuroprotective effects and exhibit antioxidant properties, which could protect neuronal cells from oxidative stress. chemimpex.com
Biomolecule in Vertebrates: N-acetyl-l-histidine (NAH) is a notable biomolecule found in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates. mdpi.com Its presence and metabolism are subjects of ongoing research.
Biochemical Research Tool: As a stable derivative of histidine, this compound is used in studies of histidine metabolism and its various roles in biological processes. chemimpex.com
Data and Compound Information
Table 1: Research Findings on Protein Modification Using LACE
| Finding | Context | Reference |
|---|---|---|
| LACE enables site-specific modification of proteins at lysine residues. | Chemoenzymatic protein modification | |
| Ubc9 enzyme conjugates peptide thioesters to a lysine in a specific recognition sequence. | Mechanism of LACE | acs.org |
| Ac-Cys-NHMe is a key building block for creating the reactive peptide thioester. | Substrate preparation for LACE | acs.org |
| LACE has been used to attach fluorophores and biotin probes to proteins like nanobodies. | Applications of LACE | acs.orgresearchgate.netnih.gov |
Table 2: Compound Names Mentioned in this Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | N-acetyl-histidine-N-methylamide |
| Ac-Cys-NHMe | N-acetyl-cysteine-N-methylamide |
| NAH | N-acetyl-l-histidine |
| MPAA | 4-mercaptophenylacetic acid |
| Ubc9 | Ubiquitin-conjugating enzyme E2 I |
Future Directions and Emerging Research Avenues
Advancement in Computational Modeling for Precise Prediction of Ac-His-NHMe Behavior
Computational modeling is an increasingly vital tool for exploring the behavior of peptides. researchgate.net For this compound, advancements in these methods promise a more precise prediction of its conformational landscape and energetic properties. Molecular dynamics (MD) simulations, for instance, can model the molecule's behavior over time, providing insights into its function and interactions. nih.gov
Future research will likely focus on enhanced sampling techniques and the integration of machine learning and artificial intelligence to refine predictions. biophysics.orgmdpi.com These advanced computational approaches can help overcome the challenges posed by the inherent flexibility of peptides. researchgate.net For example, methods like replica exchange MD (REMD) can provide a more thorough sampling of the conformational variety of peptide molecules. tandfonline.com By applying these models to this compound, researchers can accurately predict its folding mechanisms, aggregation tendencies, and the dynamics of its interaction with solvents and other molecules. mdpi.comtandfonline.com
The accuracy of these predictions is benchmarked against experimental data. For this compound, known experimental values such as its pKa of 6.35 and specific hydrogen exchange rates serve as critical validation points for theoretical models. nih.gov A joint approach using theoretical calculations (like Density Functional Theory, DFT) and experimental data (like NMR) can unravel the complex interplay of factors governing its conformational preferences, including intramolecular hydrogen bonds and steric interactions. rsc.org
Table 1: Computational Methods for Predicting this compound Behavior
| Computational Method | Application to this compound | Predicted Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the dynamic movement of the peptide in various solvent environments. tandfonline.com | Elucidation of stable conformations, solvent effects, and interaction dynamics. mdpi.com |
| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of this compound analogues to a target receptor. nih.gov | Precise prediction of how structural modifications affect binding energy. |
| Machine Learning / AI | Training models on large datasets of peptide structures and properties to predict behavior. nih.govarxiv.org | Accelerated and highly accurate prediction of structure-function relationships. biophysics.org |
| Quantum Mechanics (QM) | Calculating electronic structure and reaction energetics with high accuracy. | Detailed understanding of reaction mechanisms, such as proton transfer involving the imidazole (B134444) ring. |
High-Resolution Structural Elucidation of this compound in Complex with Biological Receptors
Determining the three-dimensional structure of this compound when bound to a biological target is paramount for understanding its function. Future efforts will rely on high-resolution techniques to capture these molecular snapshots.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide conformations in solution. rsc.org Advanced NMR techniques can provide detailed information on intramolecular interactions, such as salt bridges and hydrogen bonds, which stabilize the bound conformation. nih.gov For instance, 17O NMR has proven to be a sensitive tool for studying hydrogen bonding interactions and identifying specific structural motifs like β-turns in model peptides. rsc.org This could be applied to this compound to precisely characterize its structure upon receptor binding.
Combining multiple spectroscopic and computational methods will be key to building a complete picture of the bound structure. numberanalytics.com
Table 2: High-Resolution Techniques for Structural Elucidation of this compound Complexes
| Technique | Type of Data Provided | Relevance for this compound |
|---|---|---|
| High-Field NMR Spectroscopy | Solution-state 3D structure, dynamics, and intermolecular interactions (e.g., NOEs). nih.gov | Determines the conformation and flexibility of this compound when bound to a soluble receptor. |
| X-Ray Crystallography | Solid-state, atomic-resolution 3D structure. acs.org | Provides a static, high-detail image of the binding pose within a crystallized receptor. |
| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large protein complexes. | Could be used to visualize this compound bound to a large, complex receptor assembly. |
| IR/UV Double Resonance Spectroscopy | Gas-phase, conformer-specific vibrational spectra. researchgate.net | Identifies intrinsic structural preferences of the peptide, which can be compared to the bound state. |
Comprehensive Elucidation of Mechanistic Pathways for this compound Interactions
Understanding how this compound interacts with its environment and binding partners requires a detailed elucidation of the underlying mechanistic pathways. This involves studying the kinetics and thermodynamics of these processes.
A key feature of this compound is the reactivity of its histidine imidazole ring. The hydrogen at the C-2 position of this ring can be exchanged with deuterium (B1214612) from a solvent, a reaction known as hydrogen-deuterium exchange (HDX). nih.gov Studies have established that this is a base-catalyzed process involving the formation of an ylide intermediate. nih.gov The rate of this exchange is highly sensitive to the electrostatic environment and solvent accessibility of the histidine residue. nih.govnih.gov For this compound, specific kinetic parameters for this reaction have been measured, providing a baseline for its intrinsic reactivity. nih.gov
Future research will build on this foundation to explore more complex interaction mechanisms. For example, studies on the related peptide Asp-Ala-His-NHMe have detailed the complex equilibria involved in binding Ni(II) ions, identifying the specific nitrogen atoms from the peptide backbone and imidazole ring that coordinate with the metal. core.ac.uk Similar approaches can be used to comprehensively map the pathways by which this compound binds to metal ions or engages in catalytic activities, revealing the step-by-step formation of intermediate and transition states. researchgate.netacs.org
Table 3: Experimental Data on the Reactivity of this compound and Related Compounds
| Compound | pKa | Max. HDX Rate (k_max) (hr⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| This compound | 6.35 | 0.0029 | 106 |
| Histamine (B1213489) | 5.42 | 0.0016 | 104 |
| Ac-His-OH | 7.38 | 0.0057 | 102 |
| IPA (1H-imidazole-5-propanoic acid) | 7.77 | 0.0104 | 99 |
Data sourced from Miyagi & Vachet (2007). nih.gov
Bio-inspired Design of Novel Molecules Utilizing this compound Structural Insights
The ultimate goal of studying a model system like this compound is often to apply that knowledge to the creation of new molecules with desired functions. nih.govchimia.ch This "bio-inspired" approach uses the structural and functional information from a natural or model compound as a scaffold for rational design. mdpi.com
The detailed structural and mechanistic understanding of this compound can serve as the blueprint for designing novel therapeutics, catalysts, or biomaterials. rsc.orgresearchgate.net For example, if this compound is identified as a key recognition element within a larger peptide that binds to a disease-related protein, its structure can be used to design smaller, more stable peptidomimetics. nih.gov These new molecules would be engineered to retain the essential binding features of this compound—the precise spatial orientation of its acetyl cap, imidazole side chain, and methylamide tail—while improving properties like cell permeability or resistance to degradation.
Furthermore, the metal-coordinating ability of the histidine residue can be exploited. Insights into how this compound binds metal ions could guide the design of novel artificial metalloenzymes or sensors. By incorporating the this compound motif into larger, pre-organized scaffolds, researchers can create custom catalysts for specific chemical transformations. The simplicity and well-characterized nature of this compound make it an ideal starting point for such de novo design efforts. researchgate.netresearchgate.net
Table 4: Potential Applications in Bio-inspired Design Based on this compound
| Application Area | Design Rationale Based on this compound | Potential Outcome |
|---|---|---|
| Therapeutics | Mimic the binding conformation of a His residue in a protein-protein interaction interface. rsc.org | A small-molecule drug that inhibits a disease-relevant pathway. |
| Catalysis | Utilize the histidine imidazole as a ligand to create a catalytic metal center. | A novel, bio-inspired catalyst for a specific chemical reaction. |
| Biomaterials | Use the self-assembly properties of peptides containing the this compound motif. | Development of functional nanomaterials like hydrogels or nanosheets. researchgate.net |
| Peptidomimetics | Replace the peptide backbone with a more robust, non-natural scaffold while retaining key side-chain orientations. nih.gov | A more stable and potent analogue of a biologically active peptide. |
Table of Mentioned Compounds
| Abbreviation / Name | Full Name |
|---|---|
| This compound | N-acetyl-L-histidine-N'-methylamide |
| Ac-Ala-NHMe | N-acetyl-L-alanine-N'-methylamide |
| Ac-His-OH | N-acetyl-L-histidine |
| Ac-L-Pro-D-Ala-NHMe | N-acetyl-L-prolyl-D-alanine-N'-methylamide |
| Ac-Phe-NHMe | N-acetyl-L-phenylalanine-N'-methylamide |
| Ac-β3-hPhe-NHMe | N-acetyl-β3-homophenylalanine-N'-methylamide |
| Asp-Ala-His-NHMe | L-aspartyl-L-alanyl-L-histidine-N'-methylamide |
| Boc-Asp(OBzl)-Pro-Aib-His-NHMe | tert-Butoxycarbonyl-L-aspartic acid (benzyl ester)-L-prolyl-α-aminoisobutyric acid-L-histidine-N'-methylamide |
| Boc-His-NHMe | tert-Butoxycarbonyl-L-histidine-N'-methylamide |
| Histamine | 2-(1H-imidazol-4-yl)ethan-1-amine |
| IPA | 1H-imidazole-5-propanoic acid |
| acetyl-YEQGL-amide | N-acetyl-L-tyrosyl-L-glutamyl-L-glutaminyl-L-glycyl-L-leucinamide |
Q & A
Q. What is the role of Ac-His-NHMe in molecular biology assays such as LAMP (Loop-mediated Isothermal Amplification)?
this compound is commonly used as a modified amino acid derivative in LAMP assay kits, where it may serve as a component of primers or probes to enhance specificity or stability during nucleic acid amplification. For example, it is integrated into primer designs for plant species identification (e.g., Cortex phellodendri), as noted in LAMP kit formulations . Researchers should validate its efficacy by comparing amplification efficiency with and without this compound, using gel electrophoresis or real-time fluorescence monitoring.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Synthesis of this compound typically follows solid-phase peptide synthesis (SPPS) protocols. Characterization involves:
- Nuclear Magnetic Resonance (NMR) for structural confirmation,
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for biochemical applications),
- Mass Spectrometry (MS) for molecular weight validation. Detailed methodology should align with journal standards for reproducibility, including instrument parameters and sample preparation .
Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?
Protocols must include:
- Synthesis conditions (e.g., solvent systems, reaction temperatures),
- Purification steps (e.g., HPLC gradients, column specifications),
- Storage conditions (e.g., desiccation at -20°C to prevent hydrolysis). Follow guidelines from Advanced Journal of Chemistry for transparent reporting of materials and methods .
Advanced Research Questions
Q. What strategies optimize the stability of this compound in aqueous solutions during kinetic studies?
Stability challenges arise from hydrolysis of the amide bond. Mitigation strategies include:
- Adjusting pH (e.g., buffering at pH 6–7 to minimize degradation),
- Using low-temperature incubation (4°C for short-term storage),
- Incorporating organic co-solvents (e.g., 10% DMSO) to reduce water activity. Experimental design should include stability assays with time-course HPLC analysis .
Q. How can researchers resolve contradictions in reactivity data for this compound under varying enzymatic conditions?
Contradictions often stem from uncontrolled variables (e.g., enzyme purity, buffer ionic strength). To address this:
- Replicate experiments with standardized reagents,
- Perform statistical power analysis to ensure sample adequacy,
- Use control experiments (e.g., enzyme-free conditions) to isolate confounding factors. Refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What methodological considerations are critical when integrating this compound into multi-step enzymatic assays?
Key considerations include:
- Competitive inhibition screening : Test this compound against natural substrates (e.g., histidine) to rule out interference.
- Cross-reactivity checks : Use orthogonal assays (e.g., fluorescence quenching, isothermal titration calorimetry) to validate specificity.
- Data normalization : Account for background noise using negative controls (e.g., scrambled peptide analogs). Document these steps in the "Results and Discussion" section, adhering to Reviews in Analytical Chemistry standards .
Q. How should researchers design experiments to assess this compound’s impact on reaction kinetics?
Employ a stopped-flow kinetics setup to measure rapid enzymatic reactions. Parameters to define:
- Substrate saturation curves to determine and ,
- Temperature dependence (Arrhenius plots) to infer activation energy changes,
- pH profiles to identify optimal reaction conditions. Raw data should be archived in supplementary materials, with processed data in the main text per IB guidelines .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism. Report:
- Confidence intervals for IC₅₀/EC₅₀ values,
- Goodness-of-fit metrics (e.g., R², residual plots). Follow Standards for Reporting Qualitative Research for transparency in analysis .
Q. How can researchers address uncertainties in this compound’s bioactivity due to batch-to-batch variability?
Q. How should researchers incorporate existing literature on this compound into their study frameworks?
Conduct a systematic review using databases like PubMed and Cochrane Library, focusing on:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
